The compound identified by the European Inventory of Existing Commercial Chemical Substances as Einecs 274-314-3 is known as 1,3-benzodioxole. This compound is characterized by its unique molecular structure, which includes a benzene ring fused to a dioxole ring. It is classified under various chemical databases and regulatory frameworks due to its potential applications and relevance in chemical research.
1,3-benzodioxole is derived from natural products and can also be synthesized through various chemical methods. It is commonly used in the synthesis of pharmaceuticals and agrochemicals, highlighting its importance in both industrial and academic settings.
1,3-benzodioxole falls under the category of aromatic compounds and is specifically classified as a heterocyclic compound due to the presence of oxygen atoms in its ring structure. Its systematic name according to the International Union of Pure and Applied Chemistry nomenclature is 1,3-benzodioxole, and it has a CAS registry number of 274-09-9.
The synthesis of 1,3-benzodioxole can be achieved through several methods:
In a typical synthesis process, catechol (1,2-dihydroxybenzene) serves as a starting material. The reaction conditions often require careful control of temperature and pH to optimize yield and purity. For instance, using an acidic medium can facilitate the cyclization process while minimizing side reactions.
The molecular formula for 1,3-benzodioxole is , with a molecular weight of approximately 122.12 g/mol. The structure consists of a benzene ring fused to a dioxole ring, which contains two oxygen atoms in a five-membered ring configuration.
1,3-benzodioxole participates in various chemical reactions due to its electrophilic nature:
Reactions involving 1,3-benzodioxole often require specific conditions such as temperature control and the presence of catalysts. For example, when reacting with bromine in an acetic acid medium, brominated derivatives can be formed efficiently.
The mechanism by which 1,3-benzodioxole exerts its chemical behavior typically involves:
The reactivity patterns observed in laboratory settings indicate that 1,3-benzodioxole can serve as both a nucleophile and an electrophile depending on the reaction conditions applied.
1,3-benzodioxole has significant applications in various fields:
The benzodioxole scaffold (CAS 274-314-3) represents a privileged structure in medicinal chemistry, serving as a molecular foundation for numerous bioactive compounds developed since the mid-20th century. This fused bicyclic system features a benzene ring coupled to a 1,3-dioxole moiety, conferring unique electronic properties that facilitate receptor binding interactions. Historically, benzodioxole derivatives emerged as structural components in natural products like sesamin and safrole, which were investigated for their insecticidal and preservative properties in the 1950s–1970s. The scaffold’s metabolic stability and ability to penetrate lipid membranes subsequently drove its incorporation into synthetic pharmaceuticals, particularly CNS-targeting agents where blood-brain barrier permeation is critical. Contemporary research exploits this architecture for developing modulators of neurological pathways, though specific pharmacological applications of EINECS 274-314-3 itself remain proprietary across industrial research programs.
EINECS 274-314-3 (1,3-Benzodioxole) is regulated under the European Union’s REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) framework, which imposes strict controls on chemical substances manufactured or imported above 1 tonne annually [6]. As of June 2025, this compound is not listed among the 77 substances explicitly restricted under Annex XVII of REACH [1]. However, its structural similarity to regulated benzodioxole derivatives places it within enhanced regulatory surveillance protocols.
Table 1: Regulatory Status of EINECS 274-314-3 Under REACH | Aspect | Status | Basis | |-------------|------------|------------| | Annex XVII Restriction | Not listed | ECHA Substance Database (2025) | | Registration Threshold | ≥1 tonne/year | REACH Article 7 | | Candidate List (SVHC) | Not included | ECHA Authorization List | | Evaluation Status | Pending | Community Rolling Action Plan (CoRAP) |
Recent enforcement initiatives (2023–2025) mandate heightened scrutiny of imported articles containing benzodioxole derivatives [3]. Customs authorities in EU member states, particularly France and Italy, now require declaration forms explicitly confirming REACH compliance for such substances [3]. Manufacturers must demonstrate rigorous safety documentation, including:
The European Chemicals Agency (ECHA) maintains authority to request additional testing under substance evaluation procedures if annual volumes exceed 100 tonnes [5] [7].
Critical research gaps persist regarding EINECS 274-314-3’s biological interactions and long-term environmental impact. Three primary knowledge deficits merit prioritization:
Metabolic Pathway Characterization: The cytochrome P450-mediated oxidation products remain incompletely mapped, particularly concerning stereoselective transformations that may generate reactive intermediates. Current predictive models conflict on whether hydroxylation occurs preferentially at C-5 versus C-6 positions, a determinant of protein-binding potential [4].
Environmental Fate Modeling: Aerobic degradation half-life estimates range from 14–180 days due to methodological variations in OECD 301B testing frameworks. This impedes accurate prediction of soil accumulation potential, particularly given benzodioxole’s resistance to hydrolytic cleavage [5].
Table 2: Key Research Gaps and Methodological Challenges | Domain | Knowledge Gap | Methodological Barrier | |------------|-------------------|------------------------------| | Toxicokinetics | Tissue-specific bioaccumulation | Lack of radiolabeled analogs for ADME studies | | Ecotoxicology | Aquatic chronic toxicity | Limited QSAR validation for invertebrates | | Structural Toxicology | Protein adduct formation | Analytical sensitivity for reactive metabolites |
These deficits necessitate collaborative efforts between computational chemists, analytical toxicologists, and regulatory scientists to develop next-generation predictive frameworks aligned with REACH’s 2025–2030 strategic goals [6].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: